molecular formula C5H8ClN5S2 B13752372 S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride

S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride

Cat. No.: B13752372
M. Wt: 237.7 g/mol
InChI Key: QVCXSXDNKQAQKI-UHFFFAOYSA-N
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Description

S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride: is a chemical compound with the molecular formula C5H8ClN5S2 It is known for its unique structure, which includes both amino and mercapto functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride typically involves the reaction of 2-amino-6-mercaptopyrimidine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride can undergo oxidation reactions, leading to the formation of disulfide bonds.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed:

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate the role of thiol groups in proteins and enzymes.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs that target specific molecular pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, which may alter the structure and function of the target molecules. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify other biomolecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-6-mercaptopyrimidine
  • Thiourea
  • 4-Amino-2-mercaptopyrimidine

Comparison: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride is unique due to the presence of both amino and mercapto groups on the pyrimidine ring, as well as the thiouronium moiety.

Properties

Molecular Formula

C5H8ClN5S2

Molecular Weight

237.7 g/mol

IUPAC Name

[amino-[(2-amino-6-sulfanylidene-1H-pyrimidin-4-yl)sulfanyl]methylidene]azanium;chloride

InChI

InChI=1S/C5H7N5S2.ClH/c6-4(7)12-3-1-2(11)9-5(8)10-3;/h1H,(H3,6,7)(H3,8,9,10,11);1H

InChI Key

QVCXSXDNKQAQKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=S)N)SC(=[NH2+])N.[Cl-]

Origin of Product

United States

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